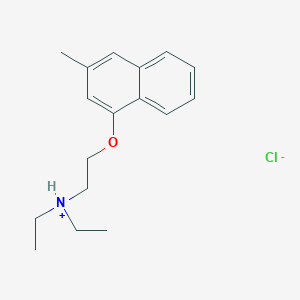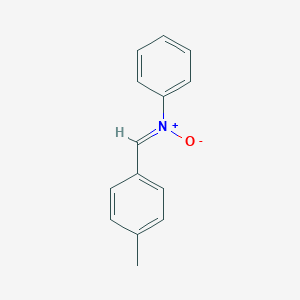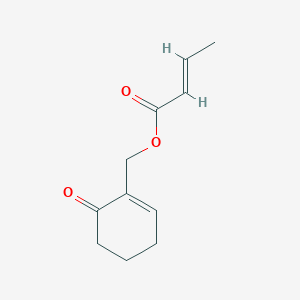
2-Crotonyloxymethyl-2-cyclohexenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, (6-oxo-1-cyclohexen-1-yl)methyl ester, also known as BCMO, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. BCMO is a colorless liquid that is soluble in organic solvents and has a characteristic odor. In
Wirkmechanismus
The mechanism of action of 2-Crotonyloxymethyl-2-cyclohexenone is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and reduce inflammation. This compound has also been shown to increase the expression of antioxidant and detoxification enzymes. In vivo studies have shown that this compound can reduce the risk of developing cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Crotonyloxymethyl-2-cyclohexenone in lab experiments is its relatively low cost and easy availability. This compound is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Crotonyloxymethyl-2-cyclohexenone. One area of research is the development of new synthesis methods for this compound and its derivatives. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 2-Crotonyloxymethyl-2-cyclohexenone can be achieved through various methods, including the reaction of cyclohexanone with acetylene in the presence of palladium, as well as the reaction of 2-bromo-2-butenoic acid with cyclohexanone in the presence of potassium carbonate. Another method involves the reaction of cyclohexanone with propargyl alcohol in the presence of a ruthenium catalyst.
Wissenschaftliche Forschungsanwendungen
2-Crotonyloxymethyl-2-cyclohexenone has been extensively studied for its potential applications in organic chemistry, biochemistry, and pharmacology. In organic chemistry, this compound can be used as a building block for the synthesis of various compounds, including chiral cyclohexenones and cyclohexenols. In biochemistry, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been found to play a role in the metabolism of vitamin A, converting β-carotene to retinal. In pharmacology, this compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
106281-45-2 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(6-oxocyclohexen-1-yl)methyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O3/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h2,5-6H,3-4,7-8H2,1H3/b5-2+ |
InChI-Schlüssel |
IQAJMALOOLNRLN-GORDUTHDSA-N |
Isomerische SMILES |
C/C=C/C(=O)OCC1=CCCCC1=O |
SMILES |
CC=CC(=O)OCC1=CCCCC1=O |
Kanonische SMILES |
CC=CC(=O)OCC1=CCCCC1=O |
Synonyme |
2-COMC 2-crotonyloxymethyl-2-cyclohexenone 2-crotonyloxymethyl-cyclohex-2-enone COMC-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



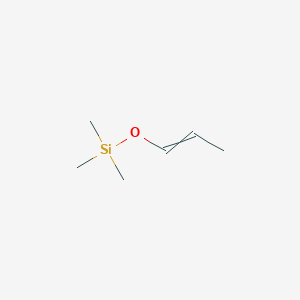

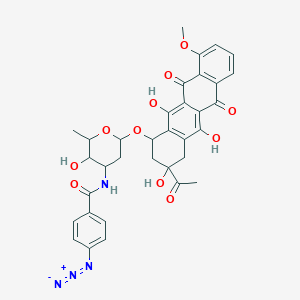
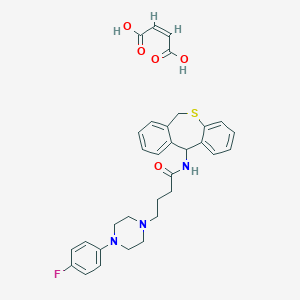
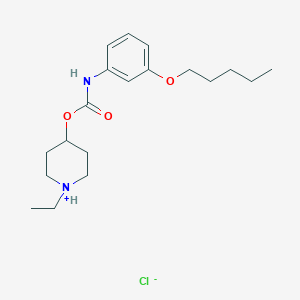

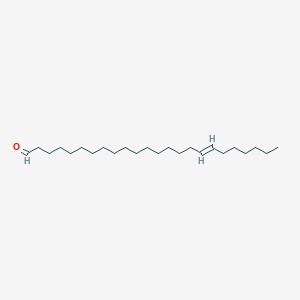
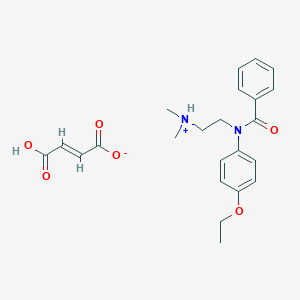
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

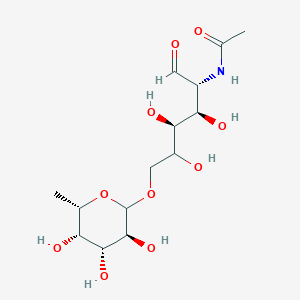
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
